molecular formula C8H11NO3S B12362418 2-(2-Hydroxyphenyl)ethanesulfonamide

2-(2-Hydroxyphenyl)ethanesulfonamide

Cat. No.: B12362418
M. Wt: 201.25 g/mol
InChI Key: HDXZJWZDGGOANW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)ethanesulfonamide is a sulfonamide derivative featuring a hydroxyphenyl group attached to an ethanesulfonamide backbone. This compound is of interest due to its structural similarity to phenolic derivatives, which are widely studied for their biological and chemical properties, including enzyme inhibition and UV absorption .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(2-hydroxyphenyl)ethanesulfonamide

InChI

InChI=1S/C8H11NO3S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2,(H2,9,11,12)

InChI Key

HDXZJWZDGGOANW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide typically involves the reaction of 2-hydroxybenzaldehyde with sulfonamide under specific conditions. One common method includes the following steps:

    Condensation Reaction: 2-hydroxybenzaldehyde is reacted with sulfonamide in the presence of a base such as sodium hydroxide.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to form the final product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxoethane group can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The hydroxyphenyl group can also participate in hydrogen bonding, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-(2-hydroxyphenyl)ethanesulfonamide and related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Applications/Properties
2-(2-Hydroxyphenyl)ethanesulfonamide 2-hydroxyphenyl, ethanesulfonamide ~201.25 (estimated) Hypothesized roles in enzyme inhibition or UV stabilization; sulfonamide enhances acidity and H-bonding capacity.
N-[2-(2-Furyl)-2-hydroxy-2-(3-thienyl)ethyl]methanesulfonamide Furyl, thienyl, methanesulfonamide ~313.38 Complex heterocyclic substituents may enhance binding to biological targets; potential use in drug discovery.
N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]ethanesulfonamide Phenyl, thiophene-sulfonyl, ethanesulfonamide ~383.49 Dual sulfonyl groups likely increase steric bulk and electronic effects; potential for material or catalytic applications.
Tinuvin®5050 (2-(2-hydroxyphenyl)-benzotriazole UVA) Benzotriazole, hydroxyphenyl ~323.34 Commercial UV absorber in coatings; hydroxyphenyl group stabilizes against photodegradation.
2-(2-hydroxyphenyl)ethanol 2-hydroxyphenyl, ethanol ~138.16 Studied for tyrosinase inhibition; lacks sulfonamide’s acidity, reducing enzyme interaction potency.

Structural and Functional Insights

  • Hydrogen Bonding and Acidity: The sulfonamide group in 2-(2-hydroxyphenyl)ethanesulfonamide introduces strong hydrogen-bonding capacity and acidity (pKa ~10–12), distinguishing it from non-sulfonamide analogs like 2-(2-hydroxyphenyl)ethanol . This property may enhance interactions with biological targets (e.g., enzymes or receptors).
  • Heterocyclic vs.
  • UV Absorption : Tinuvin®5050’s benzotriazole core provides superior UV stabilization compared to simpler hydroxyphenyl systems, but sulfonamide derivatives may offer tunable solubility in polar solvents .

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